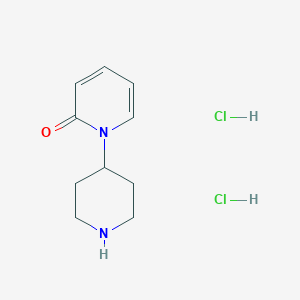
1-Piperidin-4-ylpyridin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2,6-diaryl-3-methyl-4-piperidones, has been achieved by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of these compounds were synthesized by reacting them with thiosemicarbazide .Molecular Structure Analysis
The molecular formula of “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” is C10H16Cl2N2O. The molecular weight is 251.15. For a detailed molecular structure, you may refer to databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Mannich reaction and reactions with thiosemicarbazide . More specific reactions would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis
The physical form of “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” is solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources.Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti … .
-
Antiviral Applications Some piperidine derivatives have shown antiviral properties . They could potentially be used in the treatment of various viral diseases. The exact methods of application and outcomes would depend on the specific virus and the piperidine derivative used.
-
Antimalarial Applications Piperidine derivatives have also been used in the treatment of malaria . They have shown potential as antimalarial agents. The specific methods of application and outcomes would depend on the specific strain of malaria and the piperidine derivative used.
-
Antimicrobial and Antifungal Applications Piperidine derivatives have been used as antimicrobial and antifungal agents . They could potentially be used in the treatment of various bacterial and fungal infections. The specific methods of application and outcomes would depend on the specific microorganism and the piperidine derivative used.
-
Antihypertensive Applications Some piperidine derivatives have shown potential as antihypertensive agents . They could potentially be used in the treatment of hypertension. The specific methods of application and outcomes would depend on the specific form of hypertension and the piperidine derivative used.
-
Analgesic and Anti-inflammatory Applications Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They could potentially be used in the treatment of pain and inflammation. The specific methods of application and outcomes would depend on the specific cause of the pain or inflammation and the piperidine derivative used.
-
Cardiovascular Applications Some piperidine derivatives have shown cardiovascular properties . They could potentially be used in the treatment of various cardiovascular diseases. The exact methods of application and outcomes would depend on the specific cardiovascular disease and the piperidine derivative used.
-
Immunological Applications Piperidine derivatives have also been used in the treatment of various immunological disorders . They have shown potential as immunological agents. The specific methods of application and outcomes would depend on the specific immunological disorder and the piperidine derivative used.
-
Endocrinological Applications Piperidine derivatives have been used as endocrinological agents . They could potentially be used in the treatment of various endocrinological disorders. The specific methods of application and outcomes would depend on the specific endocrinological disorder and the piperidine derivative used.
-
Gastrointestinal Applications Some piperidine derivatives have shown potential as gastrointestinal agents . They could potentially be used in the treatment of various gastrointestinal disorders. The specific methods of application and outcomes would depend on the specific gastrointestinal disorder and the piperidine derivative used.
-
Respiratory Applications Piperidine derivatives have been used as respiratory agents . They could potentially be used in the treatment of various respiratory disorders. The specific methods of application and outcomes would depend on the specific respiratory disorder and the piperidine derivative used.
Safety And Hazards
Future Directions
The compounds synthesized in the study by Goel et al. exhibited significant antimicrobial activity . This suggests that “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” and similar compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents .
properties
IUPAC Name |
1-piperidin-4-ylpyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;;/h1-3,8-9,11H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABKKGYCEHJYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=CC2=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-ylpyridin-2-one;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

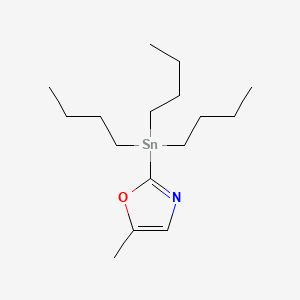
![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)
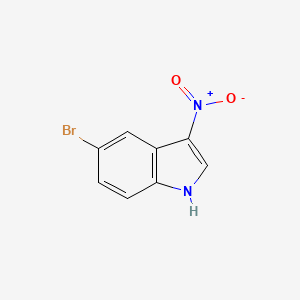
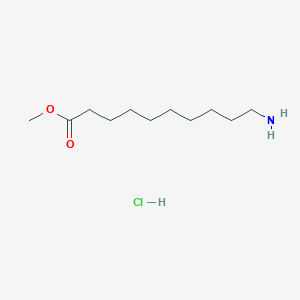
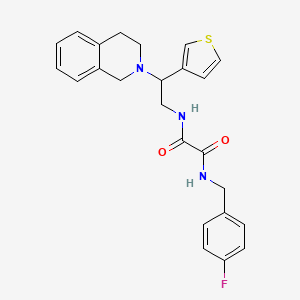
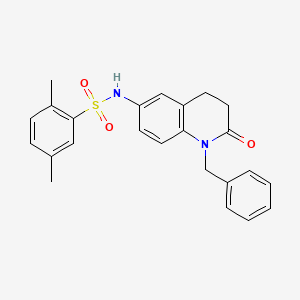
![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)
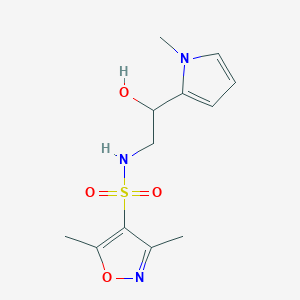
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702563.png)
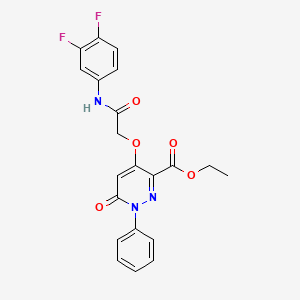
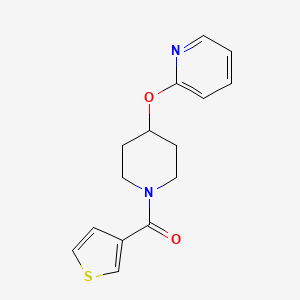
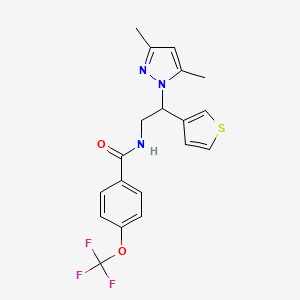
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)